Lamprecide
Overview
Description
Lamprecide is a chemical compound specifically designed to target and eliminate the larvae of lampreys in river systems before they develop into parasitic adults. The primary compound used as a this compound is 3-trifluoromethyl-4-nitrophenol (TFM). This compound is widely used in the Great Lakes and other water bodies to control the population of sea lampreys, an invasive species that poses a significant threat to native fish populations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-trifluoromethyl-4-nitrophenol involves the nitration of 3-trifluoromethylphenol. The reaction typically requires concentrated nitric acid and sulfuric acid as reagents. The nitration process introduces a nitro group (-NO2) to the aromatic ring, resulting in the formation of 3-trifluoromethyl-4-nitrophenol .
Industrial Production Methods
Industrial production of TFM involves large-scale nitration processes under controlled conditions to ensure high yield and purity. The process includes steps such as mixing, reaction, separation, and purification. The final product is then formulated into a liquid or granular form for application in water bodies .
Chemical Reactions Analysis
Types of Reactions
3-trifluoromethyl-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: TFM can be oxidized under specific conditions, leading to the formation of different by-products.
Reduction: The nitro group in TFM can be reduced to an amino group (-NH2) using reducing agents.
Substitution: The aromatic ring in TFM can undergo substitution reactions, where other functional groups replace the nitro or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are employed.
Major Products Formed
Oxidation: Oxidized derivatives of TFM.
Reduction: 3-trifluoromethyl-4-aminophenol.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, TFM is used as a model compound to study the effects of trifluoromethyl and nitro groups on aromatic rings. It is also used in research related to environmental chemistry and the degradation of pollutants .
Biology
TFM is extensively studied for its effects on aquatic organisms, particularly its selective toxicity towards lamprey larvae. Research focuses on understanding the metabolic pathways and enzymatic reactions involved in TFM’s toxicity .
Medicine
While TFM is not directly used in medicine, its mechanism of action as a metabolic uncoupler provides insights into mitochondrial function and energy metabolism, which can be relevant in medical research .
Industry
TFM is primarily used in the fisheries industry to control invasive lamprey populations. Its application helps protect native fish species and maintain the ecological balance in affected water bodies .
Mechanism of Action
TFM acts as a metabolic uncoupler, disrupting the electron transport chain in mitochondria. It separates the electron transport chain from ATP synthesis, leading to the failure of aerobic respiration. TFM donates hydrogen ions (H+) to the mitochondrial matrix, disrupting the electrochemical gradient that powers ATP synthase. This results in the continued use of oxygen without ATP production, ultimately causing the death of lamprey larvae .
Comparison with Similar Compounds
Similar Compounds
Bayluscide (2’,5-dichloro-4’-nitrosalicylanilide): Another lampricide used in combination with TFM for enhanced effectiveness.
Niclosamide: A compound with similar applications in controlling aquatic pests.
Uniqueness
TFM is unique due to its selective toxicity towards lamprey larvae, attributed to the low levels of enzymes in lampreys that can eliminate TFM from their bodies. This selectivity makes TFM an effective tool for controlling lamprey populations without significantly harming other aquatic organisms .
Properties
IUPAC Name |
sodium;4-nitro-3-(trifluoromethyl)phenolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3.Na/c8-7(9,10)5-3-4(12)1-2-6(5)11(13)14;/h1-3,12H;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMCWLUYRYIQGJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[O-])C(F)(F)F)[N+](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074978 | |
Record name | 3-Trifluoromethyl-4-nitrophenol sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
654-66-0 | |
Record name | 3-trifluoromethyl-4-nitrophenol, sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000654660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Trifluoromethyl-4-nitrophenol sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-TRIFLUOROMETHYL-4-NITROPHENOL SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y19Q53X5H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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